molecular formula C20H15N5O2 B15038685 N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide

N'-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide

Cat. No.: B15038685
M. Wt: 357.4 g/mol
InChI Key: HBXKLYAPHYJIJJ-UHFFFAOYSA-N
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Description

N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide involves several steps. One common synthetic route includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions typically involve the use of hydrazine and benzaldehyde derivatives under controlled temperature and pressure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . Additionally, it has applications in the development of new therapeutic agents and drug discovery .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide can be compared with other similar compounds, such as N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxylphenyl)-1H-pyrazole-5-carbohydrazide . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-4,5-dihydro-1H-benzo[G]indazole-3-carbohydrazide lies in its specific indole and indazole moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H15N5O2

Molecular Weight

357.4 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C20H15N5O2/c26-19-17(13-7-3-4-8-15(13)21-19)24-25-20(27)18-14-10-9-11-5-1-2-6-12(11)16(14)22-23-18/h1-8,21,26H,9-10H2,(H,22,23)

InChI Key

HBXKLYAPHYJIJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N=NC4=C(NC5=CC=CC=C54)O

Origin of Product

United States

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